Cas no 1804677-16-4 (2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile)

2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile
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- インチ: 1S/C9H6F3N3O3/c1-5-6(2-3-13)4-7(18-9(10,11)12)8(14-5)15(16)17/h4H,2H2,1H3
- InChIKey: SULYFSSKMYWCGZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C([N+](=O)[O-])N=C(C)C(CC#N)=C1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 360
- トポロジー分子極性表面積: 91.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029082226-1g |
2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile |
1804677-16-4 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
Professional Introduction to 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804677-16-4)
2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by its CAS number CAS No. 1804677-16-4, represents a critical intermediate in the synthesis of various bioactive molecules. Its molecular structure incorporates several key functional groups, including a methyl group, a nitro group, a trifluoromethoxy group, and an acetonitrile moiety, which collectively contribute to its reactivity and potential applications.
The significance of 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile in modern chemical biology is underscored by its role in the development of novel therapeutic agents. The nitro group and trifluoromethoxy group, in particular, are known for their ability to modulate the electronic properties of the pyridine ring, making it a versatile scaffold for drug design. Recent studies have highlighted the compound's potential in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases.
One of the most compelling aspects of 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile is its utility as a building block for more complex molecules. The acetonitrile group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, researchers have utilized this compound to develop new analogs of existing drugs, improving their efficacy and reducing side effects. The trifluoromethoxy group, with its electron-withdrawing nature, enhances the metabolic stability of drug candidates, a crucial factor in pharmaceutical development.
In the realm of academic research, 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile has been employed in studies exploring the mechanisms of drug action. Its structural features make it an ideal candidate for investigating how small molecules interact with biological targets. For example, researchers have used this compound to study the binding affinity and kinetics of kinase enzymes, providing insights into how these enzymes contribute to disease pathways. Such studies are fundamental to understanding drug resistance and developing strategies to overcome it.
The synthesis of 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it more accessible than ever before. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled the efficient production of this compound on both laboratory and industrial scales. These advancements not only facilitate research but also open up new possibilities for drug discovery and development.
The pharmaceutical industry has taken notice of the potential applications of 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile, leading to increased investment in related research. Companies are actively exploring ways to incorporate this compound into their drug pipelines, recognizing its value as a versatile intermediate. The demand for high-quality intermediates like this one is expected to grow as the complexity of drug molecules increases.
The environmental impact of synthesizing and using 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile is also an important consideration. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during production. Techniques such as solvent recovery and catalytic processes are being implemented to make the synthesis more sustainable. These efforts align with broader industry trends toward environmentally responsible manufacturing practices.
In conclusion, 2-Methyl-6-nitro-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804677-16-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for designing new drugs, particularly those targeting kinases and other enzyme systems involved in disease pathways. As synthetic methods continue to improve and environmental concerns become more pressing, this compound is poised to play an even greater role in advancing medical science.
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